

# thermodynamic properties of 2-(1-Cyclohexenyl)cyclohexanone

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## Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)cyclohexanone

Cat. No.: B073363

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## An In-depth Technical Guide on the Thermodynamic Properties of 2-(1-Cyclohexenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **2-(1-Cyclohexenyl)cyclohexanone**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide also includes data for its close isomer, 2-Cyclohexylidenecyclohexanone, for comparative purposes. Furthermore, detailed experimental protocols for determining key thermodynamic parameters are provided to facilitate future research and characterization of this and similar molecules.

## Physicochemical and Thermodynamic Properties

The following table summarizes the available physicochemical and select thermodynamic properties for **2-(1-Cyclohexenyl)cyclohexanone**. For context and comparison, experimentally determined thermodynamic data for its isomer, 2-Cyclohexylidenecyclohexanone, are also included.

Table 1: Physicochemical Properties of **2-(1-Cyclohexenyl)cyclohexanone**

Property	Value	Unit	Source
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O	-	[NIST]
Molecular Weight	178.27	g/mol	[NIST]
Boiling Point	281.9	°C at 760 mmHg	[Guidechem]
415 - 417	K at 0.020 bar	[NIST]	
Density	1.022	g/cm <sup>3</sup>	[Guidechem]
Flash Point	116.1	°C	[Guidechem]
Vapor Pressure	0.00346	mmHg at 25°C	[Guidechem]
Enthalpy of Vaporization	52.08	kJ/mol	[Guidechem]

Table 2: Comparative Thermodynamic Data of 2-Cyclohexylidenecyclohexanone

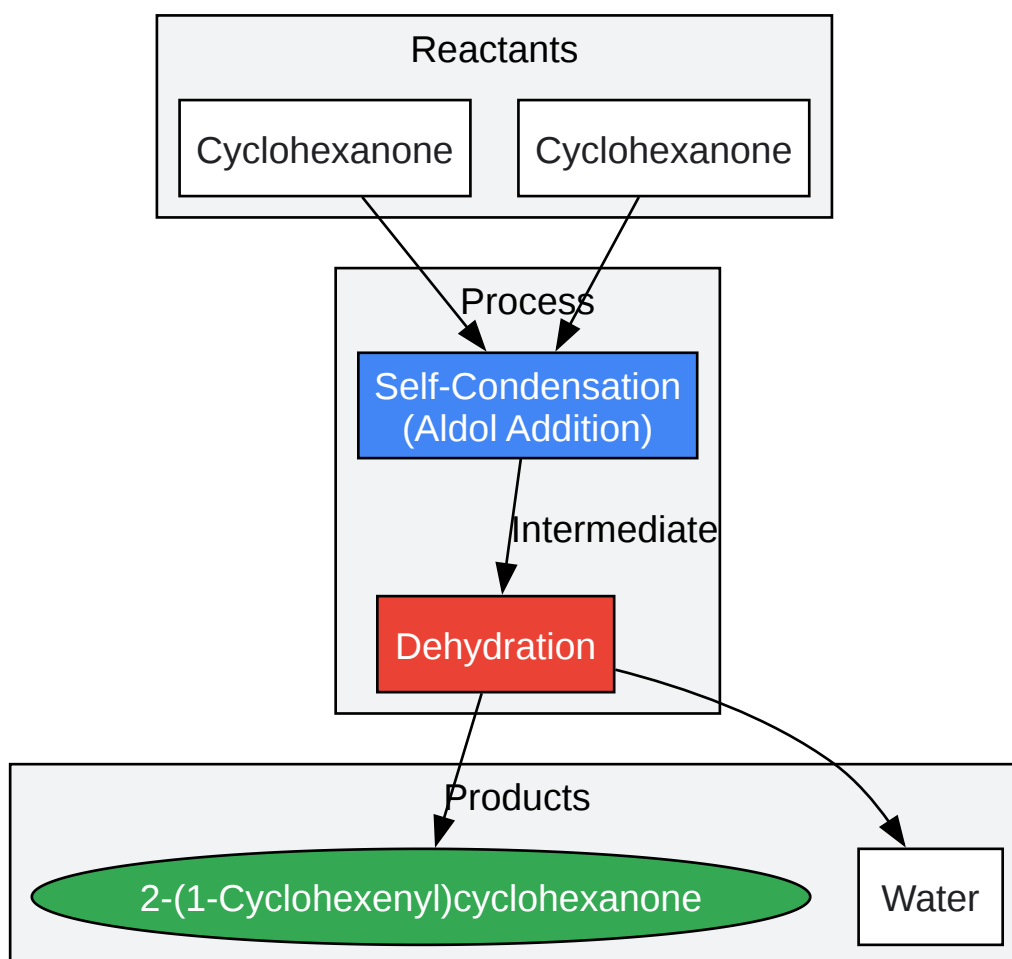
Property	Value	Unit	Method	Source
Standard Enthalpy of Formation (Gas Phase, $\Delta_f H^\circ_{\text{gas}}$ )	-213.8 $\pm$ 2.4	kJ/mol	Combustion Calorimetry	[NIST]
Standard Enthalpy of Combustion (Solid, $\Delta_c H^\circ_{\text{solid}}$ )	-6987.70 $\pm$ 1.20	kJ/mol	-	[Cheméo]

Note: Experimental data for the standard enthalpy of formation (liquid and gas), standard molar entropy, and heat capacity for **2-(1-Cyclohexenyl)cyclohexanone** are not readily available in the public domain. The values for the isomer are provided as a reference.

## Synthesis Pathway

**2-(1-Cyclohexenyl)cyclohexanone** is primarily synthesized via the self-condensation of cyclohexanone. This reaction is a classic example of an aldol condensation followed by dehydration.

### Synthesis of 2-(1-Cyclohexenyl)cyclohexanone



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Synthesis pathway of **2-(1-Cyclohexenyl)cyclohexanone**.

## Experimental Protocols

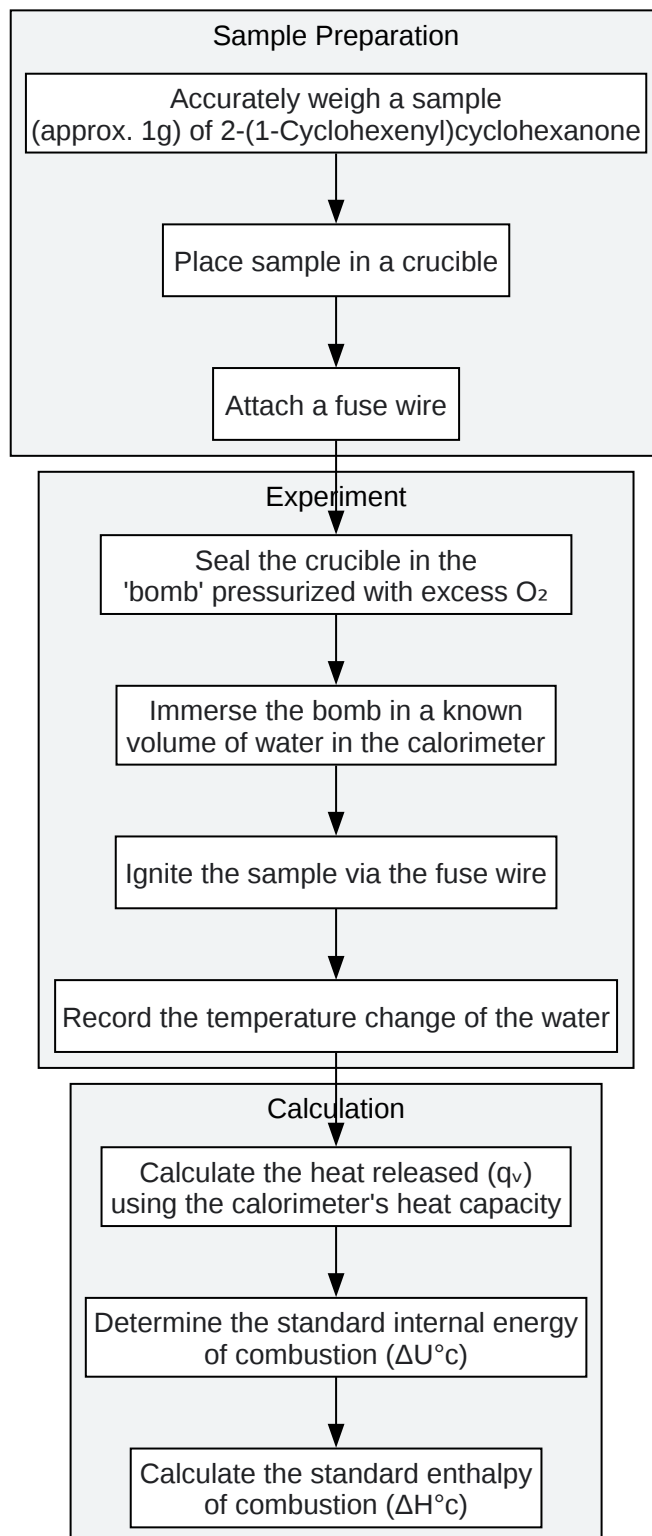
The following sections detail the standard experimental methodologies that can be employed to determine the key thermodynamic properties of **2-(1-Cyclohexenyl)cyclohexanone**.

## Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter, which measures the heat released during combustion at a constant volume.

Workflow for Bomb Calorimetry

## Bomb Calorimetry Workflow



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Workflow for determining the enthalpy of combustion.

## Protocol:

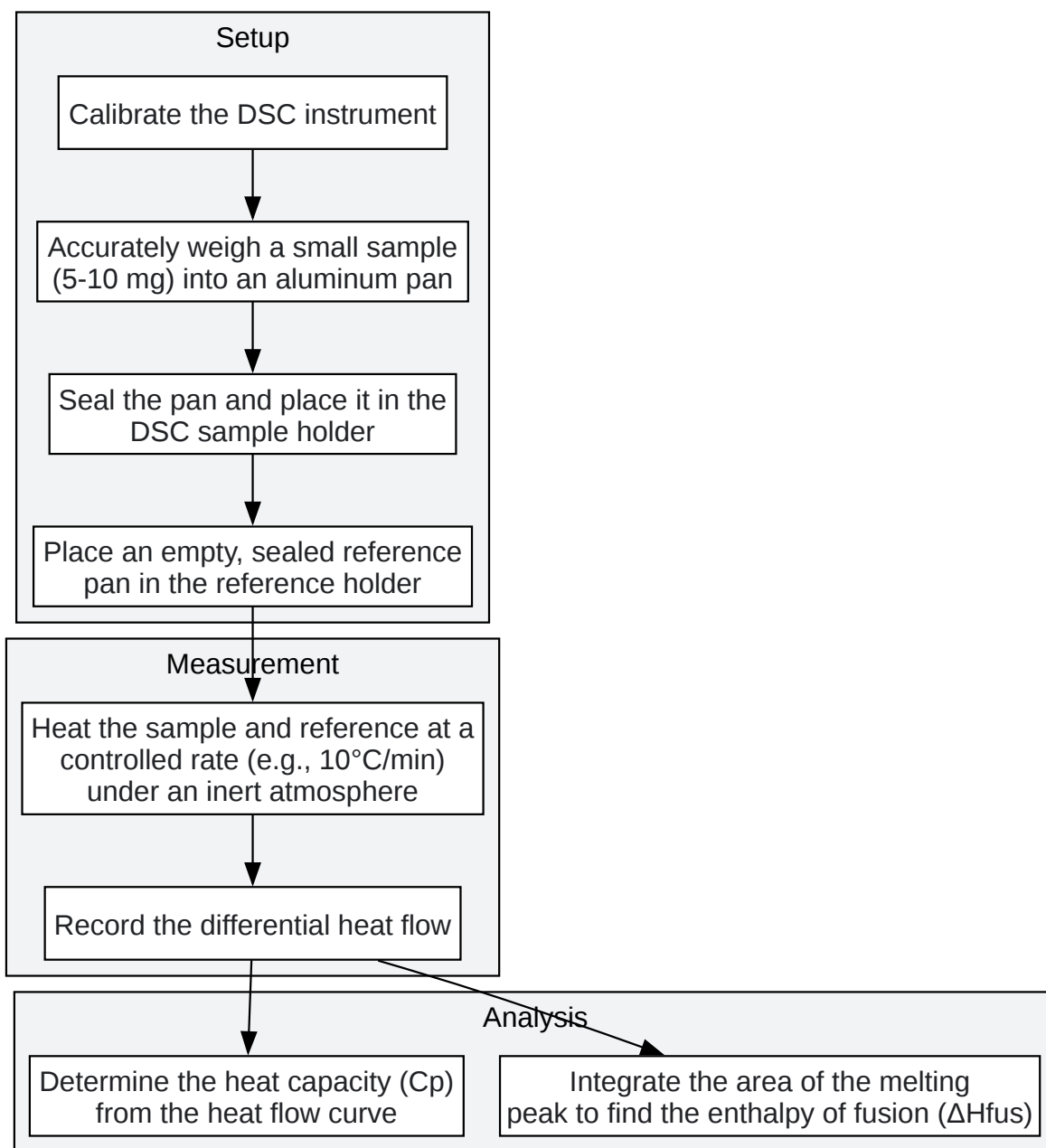
- **Sample Preparation:** An accurately weighed sample (approximately 1 gram) of liquid **2-(1-Cyclohexenyl)cyclohexanone** is placed in a quartz crucible. A fuse wire of known length and material is attached to the electrodes of the bomb, with the wire in contact with the sample.
- **Assembly and Pressurization:** The crucible is placed inside the stainless-steel bomb, which is then sealed. The bomb is purged of air and pressurized with an excess of pure oxygen (typically to around 30 atm).
- **Calorimetry:** The sealed bomb is submerged in a known quantity of water within the insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Analysis:** The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb. From the heat released at constant volume ( $q_v$ ), the standard internal energy of combustion ( $\Delta U^\circ$ ) is determined. The standard enthalpy of combustion ( $\Delta H^\circ$ ) can then be calculated using the relationship  $\Delta H = \Delta U + \Delta(pV)$ .

## Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacity and the enthalpy of phase transitions, such as fusion (melting).

### Workflow for Differential Scanning Calorimetry

## DSC Workflow



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Workflow for determining heat capacity and enthalpy of fusion.

#### Protocol:

- **Calibration:** The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- **Sample Preparation:** A small, accurately weighed sample (5-10 mg) of **2-(1-Cyclohexenyl)cyclohexanone** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Measurement:** The sample and reference pans are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) over the desired temperature range. An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.
- **Data Analysis:**
  - **Heat Capacity (Cp):** The heat capacity is determined by comparing the heat flow to the sample with that of a standard material (e.g., sapphire) under the same conditions.
  - **Enthalpy of Fusion ( $\Delta H_{\text{fus}}$ ):** If the compound is solid at the starting temperature, the DSC thermogram will show an endothermic peak corresponding to melting. The area under this peak is integrated to determine the enthalpy of fusion.

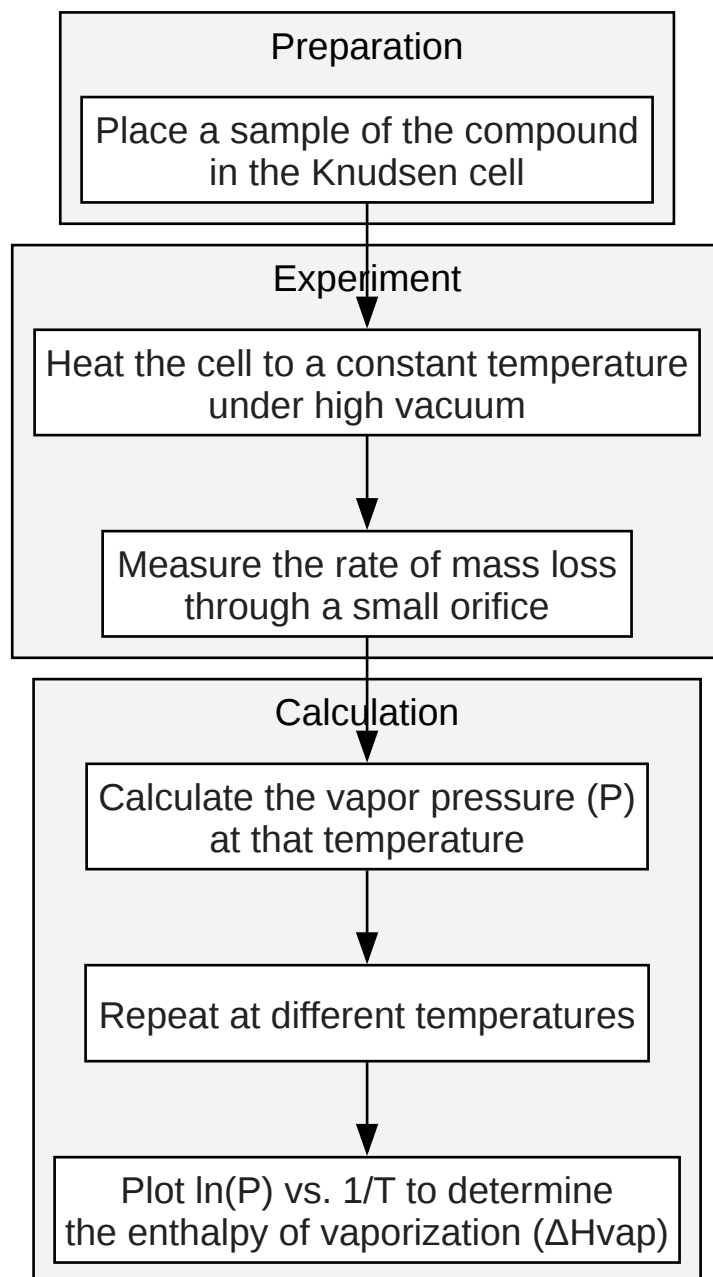
## Determination of Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a low-volatility compound like **2-(1-Cyclohexenyl)cyclohexanone** can be measured using techniques such as the Knudsen effusion method. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

#### Workflow for Knudsen Effusion Method



## Knudsen Effusion Workflow



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Workflow for determining vapor pressure and enthalpy of vaporization.

Protocol:

- Sample Preparation: A sample of **2-(1-Cyclohexenyl)cyclohexanone** is placed in a Knudsen cell, which is a small container with a very small, well-defined orifice.

- **Measurement:** The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature. The rate of mass loss due to the effusion of vapor through the orifice is measured using a sensitive microbalance.
- **Vapor Pressure Calculation:** The vapor pressure inside the cell is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the compound.
- **Enthalpy of Vaporization:** The experiment is repeated at several different temperatures. The enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

## Conclusion

While a complete experimental thermodynamic profile for **2-(1-Cyclohexenyl)cyclohexanone** is not currently available in the public literature, this guide provides the known physicochemical properties and establishes a framework for its full characterization. The provided experimental protocols for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer robust and standard approaches for determining the enthalpy of combustion, heat capacity, enthalpy of fusion, vapor pressure, and enthalpy of vaporization. The comparative data for the isomer 2-Cyclohexylidenecyclohexanone serves as a useful benchmark for future experimental and computational studies on this class of compounds. This information is critical for researchers and professionals in drug development and chemical synthesis for process optimization, safety analysis, and computational modeling.

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